molecular formula C8H11NO2 B11919452 Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate CAS No. 920338-64-3

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

Cat. No.: B11919452
CAS No.: 920338-64-3
M. Wt: 153.18 g/mol
InChI Key: UPOCPXOYEHSFCM-UHFFFAOYSA-N
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Description

Methyl 4-azaspiro[24]hept-5-ene-6-carboxylate is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atomThe spiro structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aziridine with a cyclopropane derivative. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate has shown potential in the development of new pharmaceuticals due to its unique structural properties.

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study using animal models, certain derivatives demonstrated effective doses comparable to traditional anticonvulsants, suggesting that they may serve as alternatives in treating epilepsy.
  • SARS-CoV-2 Protease Inhibition : A derivative of this compound has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease, indicating its potential application in antiviral drug development against COVID-19 .

Material Science

The compound is also being explored for its applications in materials science, particularly in the synthesis of new polymers and coatings.

  • Polymer Development : The unique spirocyclic structure allows for the creation of materials with specific mechanical and thermal properties, making it valuable for industries requiring advanced materials.

Common Synthesis Routes:

  • Multi-Step Organic Reactions : These often involve the use of protective groups and selective reactions to form the desired spirocyclic structure.
  • Catalytic Methods : Utilizing metal catalysts to streamline the synthesis process while maintaining high purity levels.

This compound's biological activities are primarily linked to its interactions with various molecular targets.

Case Study 1: Anticonvulsant Properties

A study synthesized several derivatives of methyl 4-azaspiro[2.4]heptane compounds and evaluated their anticonvulsant activity using the maximal electroshock (MES) model. The most active derivative exhibited an effective dose (ED50) significantly lower than traditional anticonvulsants like phenytoin, highlighting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Antiviral Activity

In another investigation, researchers focused on the antiviral potential of methyl 4-azaspiro[2.4]heptane derivatives against SARS-CoV-2. The study identified a specific derivative that effectively inhibited the viral protease, showcasing its promise in developing antiviral therapies during pandemic conditions .

Mechanism of Action

The mechanism of action of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 5-oxo-4-azaspiro[2.4]heptane-6-carboxylate
  • Azaspiro[2.3]hex-1-ene
  • Azaspiro[2.4]hept-1-ene

Comparison: Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This distinguishes it from other similar compounds, which may have different ring sizes or functional groups. The unique structure of this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (CAS No. 920338-64-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The compound's molecular formula is C8H11NO2C_8H_{11}NO_2, and it features a carboxylate functional group that is significant for its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar spirocyclic structures have been shown to inhibit monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and neuroprotection .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including multidrug-resistant (MDR) pathogens. The mechanism may involve interference with bacterial topoisomerases, essential enzymes for DNA replication and transcription .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Activity Target/Mechanism Effect Reference
Enzyme InhibitionMonoacylglycerol lipase (MAGL)Increased endocannabinoid levels
AntimicrobialBacterial topoisomerasesInhibition of bacterial growth
CytotoxicityVarious cell linesCC50 > 40 μM

1. In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit MAGL effectively, leading to potential applications in treating conditions such as chronic pain and neurodegenerative diseases. The IC50 values observed were significantly lower than those of traditional inhibitors, suggesting a promising profile for further development .

2. Antibacterial Efficacy

In a series of experiments assessing antibacterial efficacy, this compound showed notable activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism appears to disrupt cellular processes critical for bacterial survival, which could be leveraged in developing new antibiotics .

Properties

CAS No.

920338-64-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-7(10)6-4-8(2-3-8)9-5-6/h5,9H,2-4H2,1H3

InChI Key

UPOCPXOYEHSFCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2(C1)CC2

Origin of Product

United States

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